

Introduction: The Imperative for Unambiguous Molecular Identification

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Compound of Interest

Compound Name: 1-(2-Piperidin-1-yl-ethyl)-
piperazine

Cat. No.: B1363478

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In the landscape of drug discovery and chemical research, precision is paramount. The ability to uniquely and consistently identify a chemical substance across disparate datasets, publications, and regulatory filings is the bedrock of scientific integrity and reproducibility. Trivial or ambiguous names can lead to costly errors, while complex systematic names can be cumbersome for computational processing. To bridge this gap, cheminformatics relies on line notations—text strings that encode a molecule's structure.

This guide provides a detailed examination of two predominant notation systems, the Simplified Molecular Input Line Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI), through the lens of a specific molecule: **1-(2-Piperidin-1-yl-ethyl)-piperazine**. This compound, with its distinct arrangement of cyclic and linear fragments, serves as an excellent model for exploring the nuances, generation, and application of these powerful identifiers. For professionals in drug development, a thorough understanding of these systems is not merely academic; it is essential for effective data management, database searching, and computational modeling.

The Subject Molecule: 1-(2-Piperidin-1-yl-ethyl)-piperazine

Before delving into its notations, we must first understand the molecule itself. **1-(2-Piperidin-1-yl-ethyl)-piperazine** is a tertiary amine containing two saturated heterocyclic rings—a piperidine ring and a piperazine ring—connected by an ethyl linker.

Core Chemical Properties

A summary of the key identifiers and properties for this molecule is presented below. This data provides a foundational, verifiable profile of the compound.

Property	Value	Source
IUPAC Name	1-(2-piperidin-1-ylethyl)piperazine	[J&K Scientific][1]
CAS Number	22763-65-1	[J&K Scientific][1]
PubChem CID	2737212	[J&K Scientific][1]
Molecular Formula	C ₁₁ H ₂₃ N ₃	[J&K Scientific][1]
Molecular Weight	197.32 g/mol	[J&K Scientific][1]
Canonical SMILES	C1CCN(CC1)CCN2CCNCC2	[J&K Scientific][1]
InChI	InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2	[德尔塔][2]
InChIKey	NWWINQCALMSSFD-UHFFFAOYSA-N	[J&K Scientific][1]

Structural Representation

The two-dimensional structure of the molecule is the basis for generating its line notations. The diagram below illustrates the connectivity of the atoms.

Caption: 2D structure of **1-(2-Piperidin-1-yl-ethyl)-piperazine**.

The SMILES Notation: A Practical Approach

The Simplified Molecular Input Line Entry System (SMILES) is a line notation that describes a chemical structure using a short ASCII string.[3] Developed in the 1980s, its human-readability and compactness have made it a staple in chemical databases and machine learning applications.[4]

Core Principles of SMILES Generation

SMILES generation is conceptually a depth-first traversal of the molecular graph.^[5] The key rules are:

- **Atoms:** Represented by their atomic symbols. Elements in the "organic subset" (B, C, N, O, P, S, F, Cl, Br, I) do not need brackets unless charged.^[6]
- **Bonds:** Single, double, and triple bonds are represented by -, =, and # respectively. Single bonds are the default and are usually omitted.^[3]
- **Branches:** Side chains are enclosed in parentheses ().^[2]
- **Rings:** Cyclic structures are broken at an arbitrary point. The two atoms at the break are given the same number to indicate their connection.^[2]

Deconstructing the SMILES for 1-(2-Piperidin-1-yl-ethyl)-piperazine

The canonical SMILES for our molecule is C1CCN(CC1)CCN2CCNCC2. Let's break down how this string represents the structure.

nitrogen is part of a new ring, so it's assigned the number 2.

- CCNCC2: The path continues around the piperazine ring (CCNCC) until it reaches the atom designated 2, closing the second ring.

While many valid SMILES strings can be written for one molecule, a Canonical SMILES is a unique variant generated by a canonicalization algorithm.^[3] This ensures that a given molecule will always have the exact same SMILES string, which is critical for indexing and searching chemical databases.^[5]

The InChI Notation: A Universal Standard

The IUPAC International Chemical Identifier (InChI) is a non-proprietary, open-standard identifier designed to be a unique, machine-readable signature for a chemical substance.^[7] Developed by IUPAC and the InChI Trust, it provides a hierarchical, layered representation of molecular information.

The Layered Structure of InChI

An InChI string is a sequence of layers, each providing a more specific level of detail. This structure allows users to define chemical identity at different levels of granularity (e.g., ignoring or including stereochemistry). The standard layers include:

- Main Layer: Contains the chemical formula, atom connections (without formal bond orders), and hydrogen atom positions.
- Charge Layer: Specifies charges and protonation states.
- Stereochemical Layer: Defines stereochemistry around double bonds and tetrahedral centers.
- Isotopic Layer: Defines isotopic labeling.

Deconstructing the InChI for 1-(2-Piperidin-1-yl-ethyl)-piperazine

The InChI for our molecule is InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2.

Caption: The layered structure of the InChI for the target molecule.

- InChI=1S/: The prefix indicates a standard InChI, version 1.
- C11H23N3: This is the chemical formula layer, ordered according to Hill notation (C, then H, then alphabetical).
- /c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14: This is the connectivity layer. It describes how the 14 heavy atoms (11 carbons and 3 nitrogens) are connected. The notation 13(7-3-1) indicates that atom 13 (the piperidine nitrogen) is connected to atoms 7, 3, and 1, and also to the next atom in the chain (atom 10).
- /h12H,1-11H2: This is the hydrogen layer. It specifies that atom 12 (the secondary amine in the piperazine ring) has one attached hydrogen (12H), and atoms 1 through 11 each have two attached hydrogens (1-11H2).

The InChIKey: A Constant-Length Hash for Web Searching

While InChI strings are unique, their variable length makes them poorly suited for indexing in standard search engines. To solve this, the InChIKey was developed. It is a 27-character, fixed-length hash of the full InChI string.

For our molecule, the InChIKey is NWWINQCALMSSFD-UHFFFAOYSA-N.

- NWWINQCALMSSFD: The first 14 characters encode the core molecular connectivity.
- UHFFFAOYSA: This block encodes stereochemistry and other layers (in this case, it indicates default, non-isomeric information).
- N: A final character indicates the protonation state.

This fixed-length key is highly effective for searching web databases like PubChem, Google Patents, and others, ensuring that a search for a specific chemical structure is precise and comprehensive.

Protocol: Generation and Validation of Molecular Notations

This protocol outlines a self-validating workflow for generating SMILES and InChI notations from a chemical structure, a fundamental task in cheminformatics.

Objective: To generate and cross-validate the SMILES and InChI for **1-(2-Piperidin-1-yl-ethyl)-piperazine** using freely available online tools.

Methodology:

- Structure Drawing:
 - Navigate to a web-based chemical sketcher such as MolView or the PubChem Sketcher.
 - Using the drawing tools, construct the **1-(2-Piperidin-1-yl-ethyl)-piperazine** molecule.
 - Draw a piperidine ring.
 - Draw a piperazine ring.
 - Connect the nitrogen of the piperidine ring to one of the nitrogens on the piperazine ring via a two-carbon (ethyl) chain.
 - Ensure the secondary amine on the piperazine ring has an implicit hydrogen.
- Notation Generation:
 - Most chemical sketchers have a function to export or display molecular identifiers.
 - Locate the "Export" or "Tools" menu and select the options to generate "SMILES" and "InChI".
 - Record the generated strings.
 - Expected SMILES: C1CCN(CC1)CCN2CCNCC2

- Expected InChI: InChI=1S/C11H23N3/c1-2-6-13(7-3-1)10-11-14-8-4-12-5-9-14/h12H,1-11H2
- Cross-Validation (Trustworthiness Check):
 - The core of a self-validating protocol is to reverse the process.
 - Open a new, blank instance of the chemical sketcher.
 - Find the "Import" or "Load from SMILES" function.
 - Paste the generated SMILES string (C1CCN(CC1)CCN2CCNCC2) into the input field and execute.
 - Verification Step: Visually inspect the resulting structure. Does it perfectly match the structure drawn in Step 1? If yes, the SMILES string is validated.
- InChIKey Validation:
 - Navigate to the InChI Trust's online resolver or a major chemical database like PubChem.
 - Search using the generated InChIKey: NWWINQCALMSSFD-UHFFFAOYSA-N.
 - Verification Step: The search result should unambiguously retrieve **1-(2-Piperidin-1-yl-ethyl)-piperazine**. This confirms the InChIKey correctly corresponds to the intended structure.

This closed-loop process ensures that the generated notations are not only syntactically correct but also structurally accurate, providing a high degree of confidence in the data.

Conclusion: Integrating Notations into the Drug Development Workflow

SMILES and InChI are not just abstract representations; they are workhorse tools in modern drug discovery. SMILES, with its relative simplicity, is frequently used for creating virtual libraries for high-throughput screening and as an input format for quantitative structure-activity relationship (QSAR) models. InChI and its hashed InChIKey serve as the ultimate standard for

archiving, publication, and patenting, ensuring that a molecule discovered today can be unequivocally identified decades from now.

For the drug development professional, fluency in generating, interpreting, and validating these notations is a critical skill. By mastering these systems, researchers can leverage the full power of computational chemistry and global databases, accelerating the path from molecular concept to therapeutic reality.

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